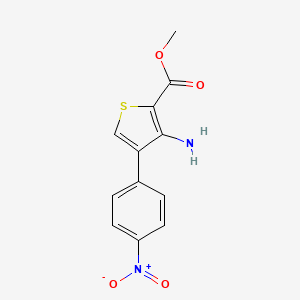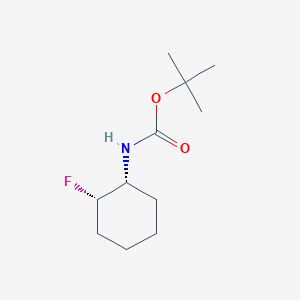![molecular formula C29H38N5O10+ B12843797 [(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium](/img/structure/B12843797.png)
[(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium is a complex organic compound with a unique structure that includes multiple functional groups such as tert-butylamino, carbamoyl, dimethylamino, and hydroxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core naphthalene structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include tert-butylamine, dimethylamine, and carbamoyl chloride, among others. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste .
化学反应分析
Types of Reactions
[(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another, leading to a diverse array of derivative compounds.
科学研究应用
[(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
[(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium can be compared with other similar compounds that contain tert-butylamino, carbamoyl, and dimethylamino groups. Some similar compounds include:
- This compound
- This compound
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C29H38N5O10+ |
|---|---|
分子量 |
616.6 g/mol |
IUPAC 名称 |
[(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium |
InChI |
InChI=1S/C29H37N5O10/c1-29(2,3)31-10-15(35)32-13-9-14(33(4)5)17-18(23(13)38)24(39)16(28(43)44)11(21(17)36)8-12-20(34(6)7)25(40)19(27(30)42)26(41)22(12)37/h9,11,21,31,36H,8,10H2,1-7H3,(H7,30,32,35,37,38,39,40,41,42,43,44)/p+1/t11-,21+/m1/s1 |
InChI 键 |
JRFGZLHKSXDPKU-FIKIJFGZSA-O |
手性 SMILES |
CC(C)(C)NCC(=O)NC1=CC(=[N+](C)C)C2=C(C1=O)C(=C([C@H]([C@@H]2O)CC3=C(C(=C(C(=C3O)O)C(=O)N)O)N(C)C)C(=O)O)O |
规范 SMILES |
CC(C)(C)NCC(=O)NC1=CC(=[N+](C)C)C2=C(C1=O)C(=C(C(C2O)CC3=C(C(=C(C(=C3O)O)C(=O)N)O)N(C)C)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


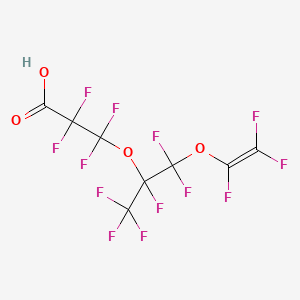
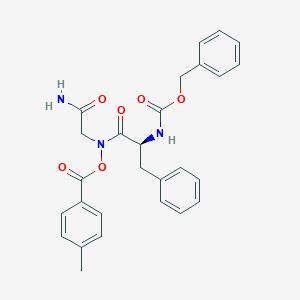
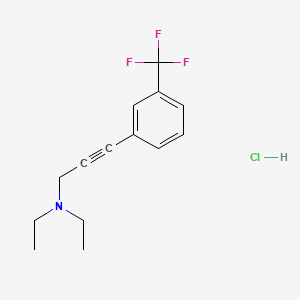

![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid](/img/structure/B12843726.png)
![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12843736.png)
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12843741.png)

![2-[[3-[2-[4-(Dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methylbenzothiazolium tetrafluoroborate](/img/structure/B12843761.png)

![3-Methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12843786.png)
